molecular formula C7H12N2O2S B1530600 N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide CAS No. 1428139-21-2

N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No. B1530600
M. Wt: 188.25 g/mol
InChI Key: KCSUOOPBDLROMU-UHFFFAOYSA-N
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Description

“N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide” is a chemical compound with the molecular formula C7H12N2O2S and a molecular weight of 188.24 . It is used in various fields of research.


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide” is represented by the SMILES notation: CNC(CC1C(NCCS1)=O)=O .


Physical And Chemical Properties Analysis

“N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide” has a molecular weight of 188.24 . Other physical and chemical properties are not specified in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

  • N-[Morpholin-4-yl(phenyl)methyl]acetamide as a Corrosion Inhibitor: This compound was studied for its inhibiting effect and adsorption behavior on mild steel in a hydrochloric acid solution. The inhibitor showed high efficiency, and the adsorption process at the mild steel/hydrochloric acid solution interface is well-described by the Langmuir adsorption isotherm model, suggesting spontaneous adsorption of the molecule on the mild steel surface (Nasser & Sathiq, 2016).

Antifungal Agents

  • 2-(2-oxo-morpholin-3-yl)-acetamide Derivatives as Antifungal Agents: This study identified derivatives as potent fungicidal agents against Candida species and other fungi. These compounds showed promising in vitro and in vivo efficacy, representing a significant advance in the development of new antifungal therapies (Bardiot et al., 2015).

Muscarinic Agonist Activity

  • Substituted N-(silatran-1-ylmethyl)acetamides: These compounds, including variations with N-methyl and N-(2-hydroxyethyl) substituents, were synthesized and shown to act as partial muscarinic agonists. They demonstrate the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle, indicating potential applications in neurological research (Pukhalskaya et al., 2010).

Antimalarial Activity

  • Synthesis and Antimalarial Activity of Specific Derivatives: A study explored the antimalarial potential of certain derivatives, showcasing the importance of the chemical structure in medicinal chemistry for developing new therapeutic agents (Werbel et al., 1986).

properties

IUPAC Name

N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-8-6(10)4-5-7(11)9-2-3-12-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSUOOPBDLROMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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